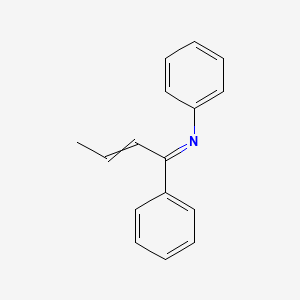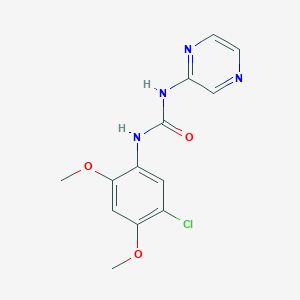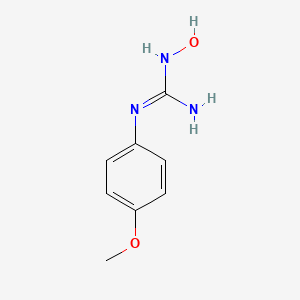
N-Hydroxy-N''-(4-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’'-(4-methoxyphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to the guanidine core, making it a unique and valuable molecule in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope.
Industrial Production Methods: Industrial production of N-Hydroxy-N’‘-(4-methoxyphenyl)guanidine may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient and scalable method for producing N-Hydroxy-N’'-(4-methoxyphenyl)guanidine .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-N’'-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine include thioureas, carbodiimides, and thiophilic metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the guanidine core .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’'-(4-methoxyphenyl)guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and organocatalysts. In biology and medicine, it has shown potential as an antiviral agent, particularly in the treatment of HIV, by inhibiting viral replication . Additionally, it is used in the development of pharmaceuticals and biochemical studies due to its unique structural features and biological activity .
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in viral replication, thereby preventing the spread of the virus. The compound’s hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Hydroxy-N’‘-(4-methoxyphenyl)guanidine include N-Hydroxy-6-(trifluoromethyl)-2-pyrimidinyl-N’-(4-methoxyphenyl)guanidine and other N,N’-disubstituted guanidines .
Uniqueness: N-Hydroxy-N’'-(4-methoxyphenyl)guanidine stands out due to its unique combination of hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
219924-60-4 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-hydroxy-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |
InChI-Schlüssel |
GJAUXEKYAUWERH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
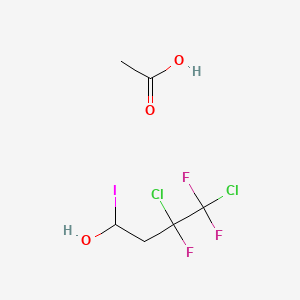
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)

![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
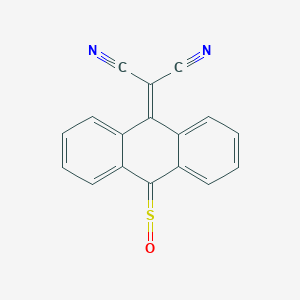

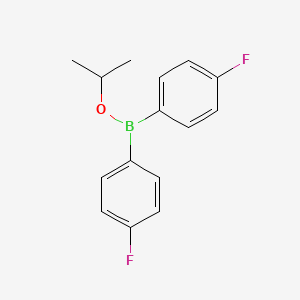
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
